molecular formula C9H6Cl2O2 B8051792 3-(3,5-Dichlorophenyl)-acrylic acid

3-(3,5-Dichlorophenyl)-acrylic acid

Cat. No. B8051792
M. Wt: 217.05 g/mol
InChI Key: HJKSYRZNDJQTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenyl)-acrylic acid is a useful research compound. Its molecular formula is C9H6Cl2O2 and its molecular weight is 217.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymer Synthesis and Properties:

    • Poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative soluble in polar solvents, has been synthesized and characterized. Its structural and electronic properties were investigated, highlighting its potential in electronic applications (Bertran et al., 2008).
    • A functionalized polythiophene was synthesized for use as an active substrate in a label-free electrochemical genosensor. This work demonstrates the utility of such polymers in biosensing applications (Peng et al., 2007).
    • Photo-cross-linkable polymers have been synthesized and shown to act as efficient corrosion inhibitors for mild steel in acidic media. This demonstrates their potential in corrosion protection (Baskar et al., 2014).
  • Optoelectronic Applications:

    • The synthesis and characterization of organic sensitizers for solar cell applications have been explored, where conjugated cyano pharmacophores and related structures play a significant role in achieving high conversion efficiencies (Kim et al., 2006).
  • Surface Functionalization for Biomedical Applications:

    • Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) has been modified by graft co-polymerization with acrylic acid for tissue engineering applications. This demonstrates the utility of such modified polymers in biomedical contexts (Grøndahl et al., 2005).
  • Molecular and Crystallographic Studies:

    • The crystal structure of (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid has been analyzed, providing insights into its molecular conformation and potential applications in crystallography and materials science (Rajnikant et al., 2012).
  • Photopolymerization and Micropatterning:

    • A photografting method for micropatterning poly(dimethylsiloxane) surfaces with poly(acrylic acid) demonstrates the potential of such processes in creating functional surfaces for various applications, including bioanalytics (Wang et al., 2005).

properties

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKSYRZNDJQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-acrylic acid

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichlorobenzaldehyde (15.0 g, 85.7 mmol), malonic acid (12.5 g, 120.2 mmol), and piperidine (5 mL) was heated at 100° C. for 2 h and at 150° C. for 1 h. The reaction was poured onto 3N HCl (200 mL) and the precipitate was removed via filtration. The product was purified by recrystallization (100 mL hot EtOH) to afford 3-(3,5-dichlorophenyl)-acrylic acid (11.5 g). 1H NMR (250 MHz, DMSO-d6) δ 12.6 (bs, 1H), 7.83 (m, 2H), 7.64-7.51 (m, 2H), 6,72 (d, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction of 3,5-dichlorobenzaldehyde (26.9 g, 0.154 mole), malonic acid (24.1 g, 0.232 mole), pyridine (8 ml) and piperidine (0.4 ml) substantially as above yielded 22.9 g (69%) of 3,5-dichlorocinnamic acid as white needles: mp 169-170° (ethanol).
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.